molecular formula C11H11N3S B1483362 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile CAS No. 2098104-47-1

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B1483362
CAS No.: 2098104-47-1
M. Wt: 217.29 g/mol
InChI Key: MBHXWOFVDXOPRS-UHFFFAOYSA-N
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Description

2-(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile is a chemical building block of high interest in medicinal and heterocyclic chemistry. This compound features a pyrazole core substituted with an ethyl group, a thiophen-3-yl ring, and a synthetically versatile acetonitrile moiety. The pyrazole-thiophene scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities . Pyrazole derivatives are known to be key structural components in numerous therapeutic agents, exhibiting activities such as antibacterial, antifungal, anti-inflammatory, anticancer, and antidepressant effects . The presence of the acetonitrile group (-CH₂CN) offers a versatile handle for further chemical transformations, allowing researchers to synthesize more complex molecules for screening and development, such as amides, acids, and tetrazoles . This compound is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-ethyl-5-thiophen-3-ylpyrazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-2-14-10(3-5-12)7-11(13-14)9-4-6-15-8-9/h4,6-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHXWOFVDXOPRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CSC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with an ethyl group and a thiophene ring, contributing to its unique chemical properties. Synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. The Gewald reaction is one method used to synthesize thiophene derivatives, which can then be modified to introduce the pyrazole structure.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various pyrazole derivatives, including those related to this compound. For instance, a study reported that certain pyrazole derivatives exhibited significant antimicrobial effects against multi-drug resistant (MDR) pathogens. The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 0.22 to 0.25 μg/mL, indicating potent activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets. These may include enzymes or receptors implicated in bacterial growth and survival. The compound has been identified as a dual inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR .

Cytotoxicity and Safety Profile

In assessing the safety of these compounds, hemolytic activity tests showed low toxicity with % lysis values between 3.23% and 15.22%, significantly lower than that of Triton X-100, a known cytotoxic agent. Additionally, noncytotoxicity was confirmed with IC50 values exceeding 60 µM, indicating a favorable safety profile for further development .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesAntimicrobial ActivityIC50 (µM)
Compound APyrazole + ThiopheneHigh (MIC: 0.22 - 0.25)12.27 - 31.64
Compound BPyrazole + Alkyl GroupModerate>60
Compound CThiophene DerivativeLowNot specified

Case Studies

Several case studies have highlighted the effectiveness of thiophene-bearing pyrazole derivatives in treating infections caused by resistant strains of bacteria. For example, one study demonstrated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin . This suggests their potential utility in combination therapies aimed at enhancing antibiotic efficacy.

Comparison with Similar Compounds

Substituent Variations

Compound Name Substituents (Position) Heterocycle Molecular Formula Molecular Weight (g/mol) Key Features
2-(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile Ethyl (N1), Thiophen-3-yl (C3), Acetonitrile (C5) Pyrazole C₁₀H₉N₃S 203.26 Thiophene enhances π-electron density; nitrile aids reactivity .
2-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile () Ethyl (N1), CF₃ (C3), Acetonitrile (C5) Pyrazole C₇H₇F₃N₃ 202.15 CF₃ group increases hydrophobicity and metabolic stability .
2-(1-Methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile () Methyl (N1), Phenyl (C3), Acetonitrile (C5) 1,2,4-Triazole C₁₁H₁₀N₄ 198.23 Triazole core improves hydrogen-bonding capacity; phenyl enhances lipophilicity .
2-(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile () Isopropyl (N1), Pyridin-4-yl (C3), Acetonitrile (C5) Pyrazole C₁₃H₁₄N₄ 226.28 Pyridine introduces basicity; isopropyl boosts steric bulk .

Key Structural Differences

  • Heterocyclic Core: Pyrazole (target compound) vs. 1,2,4-triazole ().
  • Substituents : Thiophen-3-yl (target) vs. trifluoromethyl (), phenyl (), or pyridinyl (). Electron-withdrawing groups (e.g., CF₃) enhance stability, while aromatic groups (e.g., phenyl) improve π-π stacking in drug-receptor interactions .
  • Nitrile Position : All analogs retain the acetonitrile group, critical for forming covalent bonds or acting as a hydrogen-bond acceptor .

Physicochemical Properties

  • Solubility : The thiophene ring in the target compound increases solubility in organic solvents compared to CF₃-substituted analogs .
  • Stability : Trifluoromethyl groups () improve oxidative stability, while pyridinyl substituents () may reduce photostability due to extended conjugation .

Challenges and Limitations

  • Synthetic Complexity : Thiophene incorporation (target compound) requires multistep synthesis compared to phenyl or CF₃ analogs .
  • Stability Issues: notes discontinuation of some analogs, possibly due to hydrolysis susceptibility of the nitrile group under physiological conditions .

Preparation Methods

Pyrazole Ring Formation via Ketonitrile and Hydrazine Condensation

A well-documented method for synthesizing pyrazole derivatives involves the condensation of ketonitriles with hydrazine monohydrate under microwave irradiation or reflux conditions. The reaction proceeds through nucleophilic attack of hydrazine on the ketonitrile, cyclizing to form the pyrazole ring.

Typical procedure:

  • Combine ketonitrile (2.0 mmol) with methanol (1 mL) and hydrazine monohydrate (2.6 mmol) in a microwave tube.
  • Subject the mixture to microwave irradiation at 150 °C, 100 W for 5 minutes.
  • Remove volatiles under reduced pressure.
  • Purify the residue by trituration or column chromatography to isolate the pyrazole intermediate.

This method yields the pyrazole ring bearing the nitrile group at the appropriate position and can be adapted to introduce various substituents depending on the ketonitrile used.

N1-Ethylation of the Pyrazole Ring

The ethyl group at the N1 position is typically introduced via alkylation of the pyrazole nitrogen:

  • Treat the pyrazole intermediate with ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride.
  • Reaction conditions generally involve reflux in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
  • The reaction selectively alkylates the N1 nitrogen without affecting other positions.

This step is crucial for tuning the compound's lipophilicity and biological activity.

Acetonitrile Group Installation at C5 Position

The acetonitrile substituent at the C5 position can be introduced during the initial ketonitrile synthesis or via functional group transformations post-pyrazole formation:

  • Use of 5-cyano-substituted ketones or malononitrile derivatives in the pyrazole ring formation step.
  • Alternatively, nucleophilic substitution or cyanation reactions on suitable leaving groups positioned at C5.

In some synthetic protocols, multicomponent reactions involving malononitrile and aldehydes facilitate the formation of cyano-substituted heterocycles, which can be adapted for this compound.

Representative Synthesis Procedure (Literature-Inspired)

Step Reagents & Conditions Outcome Yield (%)
1 Ketonitrile (thiophen-3-yl-substituted), hydrazine monohydrate, methanol, microwave irradiation (150 °C, 5 min) Formation of 3-(thiophen-3-yl)-1H-pyrazol-5-yl acetonitrile intermediate ~70-80
2 Ethyl bromide, K2CO3, DMF, reflux N1-ethylation of pyrazole ring 75-85
3 Purification by column chromatography Isolation of pure this compound -

Research Findings and Challenges

  • Synthesis Optimization: Efficient and scalable synthesis methods remain a challenge, especially for regioselective thiophene substitution and selective N1-alkylation.
  • Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction times and improves yields in pyrazole ring formation from ketonitriles and hydrazine.
  • Multicomponent Reactions: Utilizing multicomponent condensation reactions with malononitrile and aldehydes has been demonstrated for related heterocyclic systems, suggesting potential applicability for streamlined synthesis routes.
  • Regioselectivity: Controlling the position of thiophene attachment (3- vs. 2-position) and nitrile substitution affects both synthetic approach and biological properties.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Advantages Limitations
Pyrazole ring formation Condensation of ketonitrile with hydrazine (microwave or reflux) Ketonitrile derivatives, hydrazine monohydrate Rapid, high yield, mild conditions Requires pure ketonitrile precursors
Thiophene substitution Use of thiophene-substituted ketonitriles or cross-coupling Thiophene-3-yl ketonitrile, Pd catalysts (if coupling) Regioselective introduction of thiophene Regioselectivity challenges, catalyst cost
N1-Ethylation Alkylation with ethyl halides under basic conditions Ethyl bromide/iodide, base (K2CO3) Simple, selective N-alkylation Possible side reactions if conditions not controlled
Acetonitrile installation Use of cyano-substituted ketones or malononitrile in multicomponent reactions Malononitrile, aldehydes One-pot synthesis potential Requires optimization for yield and purity

Q & A

Q. What are the optimal synthetic routes for 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. Key steps include:

  • Cyclocondensation : Reacting hydrazine derivatives with β-ketonitriles or α,β-unsaturated carbonyl compounds to form the pyrazole ring.
  • Functionalization : Introducing the thiophen-3-yl group via cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Acetonitrile attachment : Alkylation or nucleophilic substitution to incorporate the acetonitrile moiety .

Q. Critical parameters :

  • Temperature control (e.g., reflux in THF or acetonitrile) to avoid side reactions .
  • Use of inert atmospheres (N₂/Ar) to stabilize reactive intermediates .
  • Solvent selection (e.g., DMSO for polar intermediates) to enhance solubility .

Yield optimization : Pilot small-scale reactions with varying stoichiometry (1.1–1.5 eq. of reagents) to identify ideal conditions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and chromatographic methods:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethyl group at N1, thiophene at C3) .
  • HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., C₁₂H₁₂N₃S).
  • X-ray crystallography : For unambiguous confirmation of crystal packing and stereochemistry (if crystals are obtainable) .
  • HPLC : Purity assessment (>95% purity threshold for biological assays) .

Q. What are the key reactivity patterns of the acetonitrile and pyrazole groups in this compound?

  • Acetonitrile group :
    • Nucleophilic addition: Reacts with Grignard reagents or organolithium compounds to form ketones or amines .
    • Hydrolysis: Under acidic/basic conditions, converts to carboxylic acids or amides .
  • Pyrazole ring :
    • Electrophilic substitution: Halogenation or nitration at C4 (if unsubstituted) .
    • Coordination chemistry: Binds metal ions (e.g., Cu²⁺) via N-atoms for catalytic applications .

Electronic effects : The thiophen-3-yl group enhances electron density at C5, directing reactivity .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to kinases (e.g., p38 MAPK) or enzymes (e.g., cytochrome P450) .
  • QSAR studies : Correlate substituent effects (e.g., ethyl vs. cyclopropylmethyl) with bioactivity using Hammett constants or logP values .

Q. Example workflow :

Generate 3D conformers with Gaussian or Schrödinger Suite.

Dock into target protein pockets (PDB: 1OUY for kinases).

Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. How do structural analogs differ in biological activity, and what SAR trends emerge?

Analog Modification Bioactivity Trend Reference
2-(1-Cyclopropylmethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrileCyclopropylmethyl instead of ethylEnhanced metabolic stability in liver microsomes
2-(1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrileBulkier isopropyl groupReduced solubility but higher kinase inhibition
Removal of acetonitrileReplaced with carboxylateLoss of cellular permeability

SAR Insight : Lipophilic groups (e.g., ethyl) improve membrane penetration, while polar substituents (e.g., acetonitrile) balance solubility .

Q. How should researchers address contradictions in biological assay data (e.g., IC₅₀ variability)?

  • Assay standardization :
    • Use consistent cell lines (e.g., HEK293 for kinase assays) .
    • Control temperature/pH (e.g., 37°C, pH 7.4 for physiological relevance) .
  • Data validation :
    • Triplicate experiments with positive controls (e.g., BIRB796 for kinase inhibition) .
    • Statistical analysis (ANOVA or t-tests) to confirm significance .

Case study : Discrepancies in IC₅₀ values for p38 MAPK inhibition (5–20 µM range) may arise from differences in ATP concentrations .

Q. What strategies mitigate purification challenges for this compound?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 70:30 to 50:50) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases .

Troubleshooting : If the compound degrades during purification, add stabilizers (e.g., 0.1% TFA) .

Q. What safety protocols are critical for handling this compound?

  • PPE : Nitrile gloves, lab coat, and goggles .
  • Ventilation : Use fume hoods due to potential acetonitrile vapor release .
  • Storage : In amber vials under N₂ at –20°C to prevent hydrolysis .

First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Degrades above 40°C (TGA/DSC analysis recommended) .
  • Photostability : Protect from UV light to prevent thiophene ring oxidation .
  • Solution stability : Stable in DMSO for ≤6 months at –80°C .

Stability assay : Monitor via HPLC at 0, 1, 3, and 6 months .

Q. What mechanistic studies are needed to elucidate its mode of action?

  • Enzyme kinetics : Measure Km/Vmax shifts in target enzymes .
  • Gene knockout : Use CRISPR/Cas9 to delete putative targets (e.g., MAPK14) and assess phenotypic rescue .
  • Metabolite profiling : Identify degradation products via LC-MS to rule offtarget effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile
Reactant of Route 2
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile

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